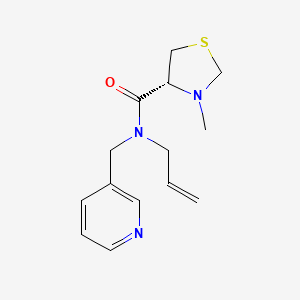
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, also known as AMPT, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide is based on its ability to inhibit tyrosine hydroxylase, which is a key enzyme in the synthesis of dopamine and other catecholamines. By blocking this enzyme, (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide reduces the production of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including alterations in dopamine and norepinephrine levels, changes in heart rate and blood pressure, and alterations in mood and behavior. These effects make (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide a valuable tool for researchers studying the role of dopamine and other catecholamines in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in scientific research is its ability to selectively inhibit tyrosine hydroxylase, allowing researchers to study the specific role of dopamine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are a number of potential future directions for research on (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and its effects on dopamine and other neurotransmitter systems. These include studies of the role of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in drug addiction, psychiatric disorders, and other pathological conditions, as well as investigations into the potential therapeutic applications of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and related compounds. Additionally, further research is needed to fully understand the mechanisms underlying the effects of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and to optimize its use as a research tool.
Synthesemethoden
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of allylamine with 3-methyl-1,3-thiazolidine-4-carboxylic acid, followed by the addition of pyridine-3-carboxaldehyde. The resulting compound can then be purified using standard techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, drug addiction, and psychiatric disorders. In particular, (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. This makes (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide a useful tool for studying the role of dopamine in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(4R)-3-methyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-7-17(9-12-5-4-6-15-8-12)14(18)13-10-19-11-16(13)2/h3-6,8,13H,1,7,9-11H2,2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXTZFYKIKMEGO-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CSC[C@H]1C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5495554.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
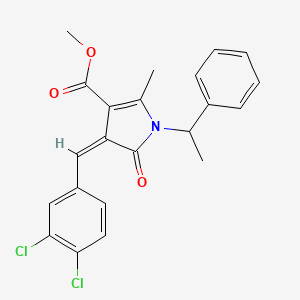
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)
![2-amino-4-(3-bromophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5495596.png)

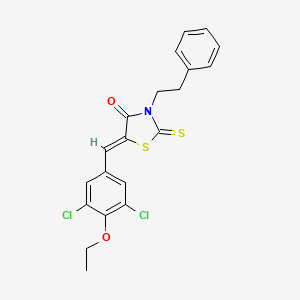
![4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5495606.png)
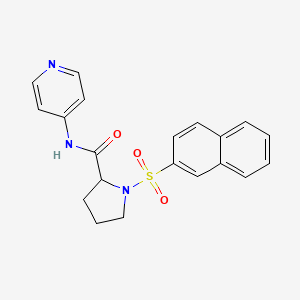
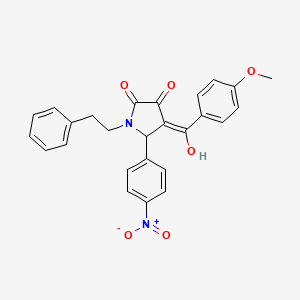
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5495628.png)
![4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine](/img/structure/B5495638.png)